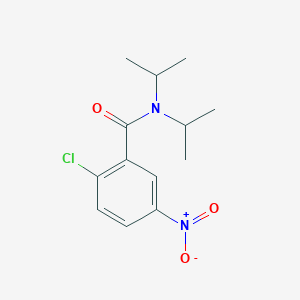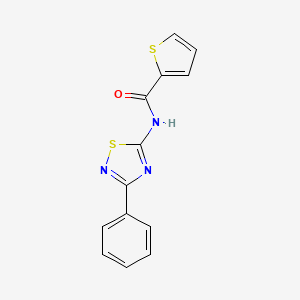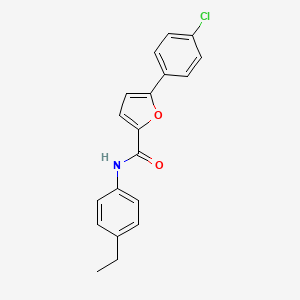
2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has shown potential in various scientific research applications. This compound is a selective agonist of the cannabinoid receptor type 2 (CB2) and has been used in studies related to pain management, inflammation, and cancer.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves the activation of the 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor. This receptor is primarily expressed in immune cells and has been shown to play a role in pain management, inflammation, and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can reduce pain and inflammation by activating the 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor. This compound has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its selectivity for the 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor. This allows researchers to study the effects of 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activation without the interference of other receptors. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of interest is in the development of novel pain management therapies. This compound has shown potential as a non-opioid alternative for pain relief. Another area of interest is in the development of anti-cancer therapies. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further research in this area.
In conclusion, 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has shown potential in various scientific research applications. Its selectivity for the 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor makes it a valuable tool for studying the effects of 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activation. Future research in this area may lead to the development of novel pain management and anti-cancer therapies.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves the reaction of 3,4-dimethylphenol with 5,6,7,8-tetrahydro-1-naphthoic acid to form the corresponding ester. The ester is then reacted with N-(tert-butoxycarbonyl)-2-aminoethanol to yield the desired compound.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been used in various scientific research applications. One of the primary applications is in the field of pain management. Studies have shown that this compound can reduce pain and inflammation by activating the 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-10-11-17(12-15(14)2)23-13-20(22)21-19-9-5-7-16-6-3-4-8-18(16)19/h5,7,9-12H,3-4,6,8,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPXLIGUFXDNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)
![1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)
![6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5829777.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)


![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)
![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)